Hydroxysophoranone
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Overview
Description
Hydroxysophoranone is a naturally occurring flavanone compound extracted from the stems of Erythrina subumbrans. It exhibits significant biological activities, including high antiplasmodial activity against Plasmodium falciparum
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxysophoranone typically involves the extraction from natural sources such as Erythrina subumbrans. The compound can be isolated using various chromatographic techniques. For laboratory preparation, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the extraction from natural sources remains the primary method for obtaining this compound. Further research and development are needed to establish efficient and scalable industrial production processes.
Chemical Reactions Analysis
Types of Reactions
Hydroxysophoranone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydroflavanones.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying biological activities.
Scientific Research Applications
Hydroxysophoranone has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavanones and their derivatives.
Medicine: The compound’s potential therapeutic effects against malaria and bacterial infections are being explored.
Industry: this compound’s biological activities make it a candidate for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of hydroxysophoranone involves its interaction with specific molecular targets and pathways. It exhibits antiplasmodial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . The exact molecular targets and pathways involved in its antibacterial activity are still under investigation.
Comparison with Similar Compounds
Hydroxysophoranone can be compared with other similar compounds, such as:
- Erystagallin A
- Erycristagallin
- Erysubin F
These compounds share similar biological activities, including antiplasmodial and antimycobacterial effects. this compound stands out due to its higher antiplasmodial activity against Plasmodium falciparum.
Conclusion
This compound is a promising compound with significant biological activities and potential applications in various fields. Further research is needed to fully understand its chemical properties, mechanisms of action, and potential therapeutic uses.
Biological Activity
Hydroxysophoranone, specifically 5-hydroxysophoranone, is a compound derived from the genus Erythrina, known for its diverse biological activities. This article delves into the various aspects of its biological activity, including antiplasmodial, antimycobacterial, cytotoxic, and antibacterial effects. The compound has garnered attention due to its potential therapeutic applications in treating diseases such as malaria and tuberculosis.
Antiplasmodial Activity
5-Hydroxysophoranone exhibits significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In a study, it demonstrated an IC50 value of 2.5 µg/mL , indicating strong efficacy in inhibiting the growth of this parasite. This level of activity positions it among the more potent compounds evaluated in similar studies .
Antimycobacterial Activity
The compound also shows promising antimycobacterial properties. It has been tested against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL . This suggests that this compound could be a candidate for further research in the development of new treatments for tuberculosis, especially given the rising incidence of drug-resistant strains .
Cytotoxicity
Cytotoxicity studies have shown that 5-hydroxysophoranone possesses varying degrees of cytotoxic effects against different cancer cell lines. For instance, it was found to have an IC50 value of 4.5 µg/mL against KB cancer cells, indicating its potential as an anticancer agent . The compound's cytotoxic effects are comparable to other known anticancer agents, suggesting that it may induce apoptosis or inhibit cell proliferation through various mechanisms.
Antibacterial Activity
In terms of antibacterial properties, 5-hydroxysophoranone has demonstrated weak activity against several strains of Streptococcus. Although not as potent as some other antibacterial agents, its activity indicates potential for further exploration in combination therapies or as part of broader antimicrobial strategies .
Comparative Biological Activity Table
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds from Erythrina species, particularly highlighting this compound's role:
- Antimalarial Research : A study conducted on various extracts from Erythrina stricta isolated this compound and evaluated its antimalarial potential alongside other compounds. The findings indicated that this compound was one of the most effective compounds tested .
- Antituberculosis Studies : Research aimed at identifying natural products with antimycobacterial activity highlighted this compound's potential in combating tuberculosis, particularly in light of increasing drug resistance .
- Cytotoxicity Profiling : Investigations into the cytotoxic effects of this compound revealed its ability to affect cancer cell viability significantly, warranting further exploration into its mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQFAJSGVWQVGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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